N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Cyclohexyl carboxamide group: Enhances lipophilicity and influences steric interactions.
- 1,1-Dioxidotetrahydrothiophen-3-yl substituent: A sulfone-containing moiety that may improve solubility and metabolic stability.
- Methyl group at position 3: Modulates electronic effects and steric bulk.
Properties
IUPAC Name |
N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-20-17(22(27)23-15-6-3-2-4-7-15)12-18(19-8-5-10-30-19)24-21(20)26(25-14)16-9-11-31(28,29)13-16/h5,8,10,12,15-16H,2-4,6-7,9,11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPFSVIOUMJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4).
Mode of Action
This compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and the subsequent flow of potassium ions across the cell membrane.
Biological Activity
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula : C15H23N3O4S
Molecular Weight : Approximately 335.43 g/mol
IUPAC Name : this compound
The compound features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its lipophilicity and potential biological activity. The presence of the cyclohexyl group may contribute to its interaction with biological targets.
Preliminary studies indicate that this compound exhibits significant biological activities. It has been noted for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to lipid metabolism. Additionally, it may possess anti-inflammatory and analgesic properties based on its structural similarity to known pharmacophores .
Interaction Studies
Interaction studies are crucial for understanding the compound's mechanism of action and potential side effects. Initial data suggest that it interacts with specific biological targets involved in metabolic regulation. Techniques such as surface plasmon resonance or molecular docking simulations could further elucidate these interactions .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures that may confer distinct biological activities not observed in structurally similar compounds.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Aminoquinoline | Contains an amino group on a quinoline ring | Known for anti-cancer properties |
| 5-Methylthiazole | Features a methyl group on a thiazole ring | Exhibits antibacterial activity |
| 4-Pyridinamine | Contains an amine substituent on a pyridine ring | Involved in various pharmaceutical applications |
Case Studies and Research Findings
Recent research has focused on the compound's role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. A series of derivatives were synthesized to evaluate their potency and selectivity against GIRK channels. Notably, one derivative demonstrated an EC50 value of 137 nM for GIRK1/2 activation, indicating significant biological activity .
Efficacy and Stability
The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been shown to improve metabolic stability in liver microsome assays. This suggests that modifications to the core structure can enhance both the potency and safety profile of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related pyrazolo[3,4-b]pyridine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound provides moderate lipophilicity compared to the polar 4-methoxybenzyl () or hydrophilic tetrahydro-2H-pyran-4-yl () groups.
Synthetic Accessibility :
- High yields (>95%) are reported for simpler derivatives like those in and , suggesting that sterically bulky substituents (e.g., cyclohexyl) might complicate synthesis or purification .
Steric and Electronic Influences :
- The 2-methoxybenzyl group () introduces ortho-substitution, which could sterically hinder interactions with biological targets compared to the para-substituted analog () .
- The thiophen-2-yl group in the target compound and enhances aromatic interactions, while the 4-fluorobenzyl group in introduces electron-withdrawing effects .
Sulfone vs. Non-Sulfone Derivatives: The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target compound and its analogs (–10) likely improves solubility and oxidative stability compared to non-sulfone derivatives like those in and .
Research Findings and Implications
- Structural Diversity : Modifications at the carboxamide position (e.g., cyclohexyl vs. benzyl) significantly alter physicochemical properties, as seen in melting point variations (129–189°C) .
- Pharmacological Potential: Thiophene and sulfone groups are common in kinase inhibitors (e.g., RAF, CDK), suggesting the target compound could share similar mechanisms .
- Synthetic Challenges : Bulky substituents (e.g., cycloheptyl) may require optimized reaction conditions to maintain high yields, as evidenced by the 98% yield in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
